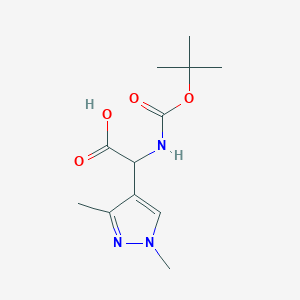
2-((tert-butoxycarbonyl)amino)-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-butoxycarbonyl)amino)-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling Reaction: The protected pyrazole derivative is then coupled with a suitable acetic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the Boc group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-((tert-butoxycarbonyl)amino)-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthetic processes.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Medicine
In medicinal chemistry, it serves as a building block for the development of potential therapeutic agents. The pyrazole ring is a common motif in many drugs, and the Boc-protected amino group allows for further functionalization.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals and agrochemicals, where its structural features are leveraged to create active ingredients.
作用機序
The mechanism of action of 2-((tert-butoxycarbonyl)amino)-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid depends on its specific application. In drug design, it might interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can be removed to reveal the free amino group, which can then form covalent bonds with target proteins, affecting their function.
類似化合物との比較
Similar Compounds
2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid: Lacks the Boc protection, making it more reactive.
2-((tert-butoxycarbonyl)amino)-2-(1H-pyrazol-4-yl)acetic acid: Similar structure but without the dimethyl substitution on the pyrazole ring.
Uniqueness
The presence of both the Boc-protected amino group and the dimethyl-substituted pyrazole ring makes 2-((tert-butoxycarbonyl)amino)-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid unique. This combination allows for selective reactions and functionalization, which is advantageous in synthetic and medicinal chemistry.
生物活性
2-((tert-butoxycarbonyl)amino)-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid, also known by its CAS number 1543655-27-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₂H₁₉N₃O₄
- Molecular Weight : 269.30 g/mol
- CAS Number : 1543655-27-1
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its role as an inhibitor in enzymatic pathways and its potential therapeutic applications.
Inhibition Studies
Research indicates that compounds structurally related to this compound exhibit significant inhibitory effects on certain enzymes. For example, studies on similar pyrazole derivatives have shown promising results in inhibiting tryptophan hydroxylase (TPH), an enzyme involved in serotonin synthesis, which is crucial for mood regulation and could be relevant in treating depression and anxiety disorders .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby preventing substrate access.
- Structural Modifications : The tert-butoxycarbonyl (Boc) group may enhance lipophilicity and stability, facilitating better interaction with target proteins.
Case Studies and Research Findings
Several studies have investigated the biological implications of related compounds:
特性
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-7-8(6-15(5)14-7)9(10(16)17)13-11(18)19-12(2,3)4/h6,9H,1-5H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWILOLIZPDDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














